Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate)
Description
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is a sodium salt derived from a thiophene ring substituted with two methoxycarbonyl groups at positions 3 and 4, alongside two deprotonated olate groups. The "bis" prefix in its nomenclature emphasizes the presence of two identical substituents (methoxycarbonyl and olate), ensuring clarity in its ionic structure . Thiophene, a sulfur-containing heteroaromatic ring, imparts distinct electronic properties compared to benzene, such as enhanced electron-richness and polarizability.
Properties
Molecular Formula |
C8H8Na2O6S |
|---|---|
Molecular Weight |
278.19 g/mol |
InChI |
InChI=1S/C8H8O6S.2Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;;/h9-10H,1-2H3;; |
InChI Key |
ZJTBQUZDXYGWOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3,4-dicarboxylic acid as the primary starting material.
Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester derivative.
Oxidation: The thiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce hydroxyl groups at the 3 and 4 positions.
Neutralization: The resulting dihydroxy compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of thiophene-3,4-dicarboxylic acid are esterified in industrial reactors.
Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Automated Neutralization: The neutralization process is automated to maintain precise control over the pH and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form thiophene-3,4-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into thiophene-3,4-diol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Thiophene-3,4-dioxide derivatives.
Reduction Products: Thiophene-3,4-diol derivatives.
Substitution Products: Halogenated thiophene derivatives.
Scientific Research Applications
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence cellular signaling pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) can be contrasted with analogous compounds, as outlined below:
Table 1: Structural and Functional Comparison
Key Differences:
Aromatic Core :
- Thiophene’s sulfur atom introduces aromaticity distinct from benzene, affecting electron delocalization and reactivity. Thiophene-based compounds often exhibit higher polarizability and stability in redox reactions compared to benzene derivatives.
- Benzene derivatives (e.g., 3-Hydroxybenzene-1,2-bis(olate)) lack heteroatoms, resulting in less polarized π-systems.
This contrasts with hydroxyl or thiolate groups, which are electron-donating or neutral. Thiolate groups (in Benzene-1,4-bis(thiolate)) exhibit stronger σ-donor capabilities compared to olate groups, influencing metal-ligand bond strength .
Counterion and Solubility :
- Sodium counterions in the target compound enhance aqueous solubility compared to protonated analogs (e.g., 3-Hydroxybenzene-1,2-bis(olate)).
Notes
Comprehensive comparisons require additional parameters (e.g., pKa, redox potentials, crystallographic data).
Future Directions : Comparative studies on solubility, thermal stability, and catalytic efficiency across these compounds would validate theoretical predictions.
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